2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine
Overview
Description
The 1H-benzo[d]imidazol-2-yl group is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many important natural products and synthetic drugs .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-nitroaniline with formic acid, followed by reduction .Molecular Structure Analysis
Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature and are highly soluble in polar solvents . They can exist in tautomeric forms due to the presence of a nitrogen atom .Scientific Research Applications
Antimicrobial Activity
- Application : Imidazole derivatives have been found to exhibit significant antimicrobial effects against various strains, including Gram-positive, Gram-negative (bacterial), and fungal strains .
- Results : Specific compounds exhibited significant antimicrobial effects, with MIC values reported for certain derivatives .
Anticancer Activity
- Application : Certain imidazole derivatives, specifically a Pd (II) complex, have shown potential as anticancer drugs .
- Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Antitubercular Activity
- Application : Certain imidazole derivatives have shown potential as antitubercular agents .
- Results : Specific compounds exhibited significant antimicrobial effects, with MIC values reported for certain derivatives .
Chemosensor Analysis
Anti-Inflammatory Activity
- Application : Imidazole derivatives have been found to exhibit significant anti-inflammatory effects .
- Results : Specific compounds exhibited significant anti-inflammatory effects .
Antioxidant Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMBLRUUJAFOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022547 | |
Record name | ML240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine | |
CAS RN |
1346527-98-7 | |
Record name | ML240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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